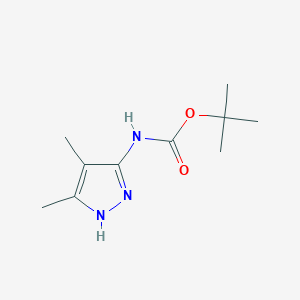
2,6-Dichloro-3-methoxypyridine
Descripción general
Descripción
2,6-Dichloro-3-methoxypyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C6H5Cl2NO and is slightly soluble in water .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-methoxypyridine is represented by the InChI code1S/C6H5Cl2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 . The average mass is 178.016 Da and the monoisotopic mass is 176.974823 Da . Physical And Chemical Properties Analysis
2,6-Dichloro-3-methoxypyridine has a molecular weight of 178.02 . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Organic Synthesis
2,6-Dichloro-3-methoxypyridine: is a versatile intermediate in organic synthesis. It is particularly useful in Suzuki–Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds . The compound’s halogen atoms can be replaced with various organic groups, enabling the synthesis of complex molecules. This reactivity is essential for creating pharmaceuticals, polymers, and advanced organic materials.
Pharmaceutical Research
In pharmaceutical research, 2,6-Dichloro-3-methoxypyridine serves as a building block for the synthesis of various drugs. Its derivatives are explored for their potential as antiviral , anti-inflammatory , and anticancer agents. The compound’s ability to undergo multiple chemical transformations makes it invaluable for developing new medicinal therapies .
Agrochemical Production
This compound is used in the development of agrochemicals, such as insecticides , fungicides , and herbicides . Its chemical structure allows for the creation of compounds that can protect crops from pests and diseases, contributing significantly to agricultural productivity and food security.
Dyestuff and Pigments
2,6-Dichloro-3-methoxypyridine: is utilized in the production of dyes and pigments. It can react with various reagents to produce colorants used in textiles, inks, and coatings. The compound’s derivatives provide a wide range of hues and are valued for their stability and vibrancy .
Material Science
In material science, this compound is used to synthesize advanced materials with specific electronic or optical properties. It can be a precursor for materials used in electronics , photovoltaics , and light-emitting diodes (LEDs), playing a role in the development of new technologies .
Chemical Synthesis
2,6-Dichloro-3-methoxypyridine: is also employed in various chemical synthesis processes. It is a key intermediate for boronic esters and organoboron compounds , which are crucial in modern synthetic chemistry for creating complex molecules with high precision .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organic groups in its target of action.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2,6-Dichloro-3-methoxypyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura coupling reaction, it can be inferred that it plays a part in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
Considering its role in the suzuki–miyaura coupling reaction, it can be inferred that it contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.
Action Environment
The suzuki–miyaura coupling reaction, in which it is often used, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit similar characteristics.
Propiedades
IUPAC Name |
2,6-dichloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWNTQHXQMMULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857306 | |
| Record name | 2,6-Dichloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methoxypyridine | |
CAS RN |
1214340-74-5 | |
| Record name | 2,6-Dichloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B1445631.png)
![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)

